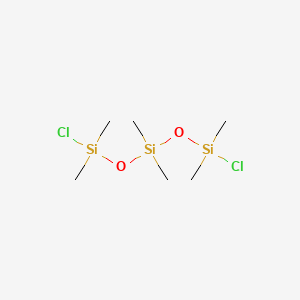

1,5-Dichlorohexamethyltrisiloxane

Beschreibung

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved significantly since its inception to become a cornerstone of both fundamental and applied research. rsc.orgwikipedia.org These compounds are noted for being generally colorless, hydrophobic, and stable in air. wikipedia.org The unique characteristics of the silicon atom distinguish organosilicon compounds from their carbon-based counterparts. rsc.org Compared to carbon-carbon bonds, silicon-carbon bonds are longer and weaker. wikipedia.org Conversely, bonds between silicon and electronegative elements, particularly oxygen, are remarkably strong. wikipedia.org

Silicon's ability to expand its coordination number allows for the formation of hypervalent compounds, such as penta- and hexa-coordinate silicon species, which are common and have been studied for a long time. rsc.orgsoci.org This contrasts with carbon, for which such states are rare. rsc.org Modern organosilicon research focuses on several key areas, including the synthesis of novel compounds with unique electronic properties for materials science applications and the development of new catalysts. rsc.orgresearchgate.net Organosilicon compounds are widely used as essential building blocks and intermediates in chemical synthesis, and also function as potent catalysts in reactions like polymerization and isomerization. researchgate.netresearchgate.net

Positioning of Linear Polydimethylsiloxanes in Advanced Materials Science

Among the vast family of organosilicon compounds, linear polydimethylsiloxanes (PDMS) are arguably the most widely used silicon-based organic polymers. wikipedia.orgmdpi.com PDMS is an elastomer known for a remarkable combination of properties: it is biocompatible, chemically inert, flexible, and possesses good thermal stability and high gas permeability. mdpi.comresearchgate.netaimspress.com These attributes make it a highly desirable material in numerous advanced scientific and technological fields. aimspress.comnih.gov

In materials science, PDMS is a key component in the fabrication of microfluidic systems, often referred to as "lab-on-a-chip" devices, where it serves as a cost-effective and easily manufacturable alternative to glass. aimspress.comnih.gov Its applications extend to biomedical devices, including catheters and implants, as well as flexible electronic components, sensors, and corrosion-resistant coatings. mdpi.comresearchgate.netnih.gov The synthesis of PDMS typically involves the hydrolysis and condensation of dichlorosilanes, which produces a mixture of cyclic and linear polymers. mdpi.com The mechanical properties of PDMS, such as its elastic modulus and tensile strength, can be tailored by adjusting the curing conditions, making it a versatile material for custom applications. mdpi.comaimspress.com

Significance of Alpha, Omega-Dichlorosiloxanes in Polymer Synthesis

Alpha, omega-dichlorosiloxanes are a class of linear siloxane oligomers that are bifunctionally terminated with reactive chlorine atoms at both ends of the chain. These compounds are of fundamental importance in polymer chemistry, serving as key monomers or chain extenders for the synthesis of high-molecular-weight silicone polymers. kuleuven.beacs.org The two terminal chloro groups provide reactive sites for polycondensation reactions.

For instance, through reactions like hydrolysis or aminolysis, these dichlorosiloxanes can be linked together to build long-chain polysiloxanes or to introduce siloxane segments into other polymer backbones, thereby creating block copolymers. acs.org This methodology allows for the precise synthesis of polymers with tailored properties. The synthesis of α,ω-dichloro-polymethylphenylsilane, for example, has been achieved through a Wurtz-type reductive coupling, with reaction parameters influencing the final molecular weight distribution. kuleuven.be These functional precursors are also used to create specialized materials, such as fouling-release coatings, by cross-linking with other silanes. nih.gov The ability to create well-defined telechelic (end-functionalized) polymers is crucial for advanced applications, including directed protein assembly and the creation of complex polymer-protein networks. nih.govresearchgate.net

Defining the Research Context of 1,5-Dichlorohexamethyltrisiloxane (DCHMTS)

This compound (DCHMTS) is a specific, well-defined, short-chain alpha, omega-dichlorosiloxane. chemimpex.comnih.gov Its structure consists of a trisiloxane backbone with methyl groups attached to the silicon atoms and terminal chlorine atoms. chemimpex.com As a member of this class, DCHMTS is a versatile chemical intermediate primarily used in the synthesis of more complex silicone compounds and polymers. chemimpex.comcfmats.comchemicalbook.com

Its primary application is as a building block in the production of silicone polymers, where it can be incorporated to control chain length and introduce specific properties. chemimpex.com It is also utilized for surface modification, where it can impart hydrophobicity, and as a coupling agent to improve adhesion between dissimilar materials. chemimpex.comcfmats.com Research has demonstrated its use as a modifier for polyamide membranes. amanote.com Furthermore, DCHMTS is a precursor in the synthesis of other functional organosilicon structures. For example, its derivative, 1,5-disodiumoxyhexamethyltrisiloxane, is used to react with various diorganodichlorosilanes to produce mixed dimethylcyclotetrasiloxanes, which are themselves valuable in creating polymers with controlled compositions. nih.govsemanticscholar.org

Below are the key chemical and physical properties of this compound.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₈Cl₂O₂Si₃ chemimpex.comnih.gov |

| Molecular Weight | 277.36 g/mol chemimpex.comnih.gov |

| CAS Number | 3582-71-6 chemimpex.comnih.gov |

| Appearance | Colorless clear liquid chemimpex.comchemicalbook.com |

| Melting Point | -53 °C chemimpex.comchemicalbook.com |

| Boiling Point | 184 °C chemimpex.comchemicalbook.com |

| Density | 1.018 g/mL at 25 °C chemicalbook.comchemicalbook.com |

| Refractive Index | n20/D 1.405 - 1.41 chemimpex.comchemicalbook.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound (DCHMTS) |

| 1,5-disodiumoxyhexamethyltrisiloxane |

| Carbon |

| Dichlorodiorganosilanes |

| Dichlorosilanes |

| Dimethylcyclotetrasiloxanes |

| Organosilicon Compounds |

| Polydimethylsiloxane (B3030410) (PDMS) |

| Polyamide |

| Polysiloxanes |

| Silicon |

| α,ω-dichloro-polymethylphenylsilane |

| α,ω-dihydroxypoly(dimethylsiloxane) |

| tetraethoxysilane |

| (heptadecafluoro-1,1,2,2-tetrahydrodecyl)triethoxysilane |

| N-biotinylaminoethyl methanethiosulfonate |

| thyroxin |

| poly[diethylene glycol monomethylether methacrylate] |

| 2-phenyl acrylate |

| N-(trimethylsily)bis-(trifluoroethanesulfonyl)imide |

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYNWRLGOMDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42388-40-9 | |

| Record name | Poly[oxy(dimethylsilylene)], α-(chlorodimethylsilyl)-ω-[(chlorodimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42388-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063091 | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,5-Dichlorohexamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3582-71-6, 67923-13-1 | |

| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3582-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichlorohexamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003582716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, chlorine-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorine terminated polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DICHLOROHEXAMETHYLTRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLE4X83TYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,5 Dichlorohexamethyltrisiloxane and Its Precursors

Exploration of Established Synthetic Routes to DCHMTS

The synthesis of 1,5-dichlorohexamethyltrisiloxane (DCHMTS) is not typically a single-step process but rather the result of carefully controlled reactions involving key precursors. The primary building blocks are themselves products of large-scale industrial synthesis.

Direct Synthesis Approaches

The most prominent "direct synthesis" in this context is the Rochow-Müller Direct Process, which is not for DCHMTS itself, but for its crucial precursor, dimethyldichlorosilane (DMDCS). wikipedia.orgmsu.edu This industrial method involves the reaction of elemental silicon with methyl chloride gas in a fluidized bed reactor. wikipedia.org

The process is typically conducted at temperatures around 300 °C in the presence of a copper catalyst, often introduced as cuprous oxide (Cu₂O). wikipedia.org While the primary product is dimethyldichlorosilane, the reaction also yields other methylchlorosilanes, including methyltrichlorosilane (B1216827) (CH₃SiCl₃) and trimethylsilyl (B98337) chloride ((CH₃)₃SiCl). wikipedia.orgwikipedia.org These products are subsequently separated through fractional distillation. wikipedia.orgmsu.edu

A more recent development describes a two-step process for producing DMDCS from silicon tetrachloride (SiCl₄). acs.org This method uses copper aluminate spinel catalysts. In the first step, SiCl₄ reacts with hydrogen at high temperatures (~650 °C) to deposit silicon and form a copper-silicon-rich solid. In the second step, this solid reacts with methyl chloride at a lower temperature (300 °C) to form dimethyldichlorosilane with high selectivity. acs.org

Table 1: Products of the Direct Process for Methylchlorosilane Synthesis wikipedia.org Note: Yields can vary based on specific process conditions.

| Compound | Formula | Boiling Point (°C) | Typical Yield (%) |

|---|---|---|---|

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | ~80-90 |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 | ~5-15 |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 57 | ~3-5 |

| Methyldichlorosilane | CH₃SiHCl₂ | 41 | ~0.5-3 |

Hydrolysis-Based Preparations

Hydrolysis of dimethyldichlorosilane is a fundamental route for creating the siloxane backbone. silicones.eu To synthesize chlorine-terminated linear siloxanes like DCHMTS, a controlled or limited water hydrolysis of DMDCS is employed. google.com In this process, the amount of water is carefully measured to favor the formation of short-chain oligomers rather than long-chain polymers or cyclic compounds. The reaction replaces one chlorine atom on two separate DMDCS molecules with a hydroxyl group, which then condense to form a siloxane bond, linking the two silicon atoms via an oxygen bridge and leaving the terminal chlorine atoms intact.

The general reaction proceeds as follows: n (CH₃)₂SiCl₂ + (n-1) H₂O → Cl-[(CH₃)₂SiO]n-₁-(CH₃)₂Si-Cl + (2n-2) HCl

When n=3, the product is this compound. Complete hydrolysis, by contrast, using an excess of water, leads to the formation of a mixture of cyclic dimethylsiloxanes (like octamethylcyclotetrasiloxane (B44751), D4) and high-molecular-weight polydimethylsiloxane (B3030410) chains with hydroxyl end-groups. msu.eduatamanchemicals.comgac.eduuni-wuppertal.de The hydrochloric acid (HCl) generated as a byproduct is typically removed. uni-wuppertal.de

One patented method describes a two-step continuous hydrolysis process to better control the reaction. google.com It involves first reacting DMDCS with concentrated hydrochloric acid, followed by a second hydrolysis step in excess water, to produce a low-viscosity hydrolyzate with a high degree of DMDCS conversion. google.com

Alternative Chlorination Strategies for Siloxane Chains

Alternative methods allow for the synthesis of DCHMTS and other chloro-terminated siloxanes from non-chlorinated siloxane precursors. A key strategy is the catalyzed ring-opening of cyclic siloxanes.

One established process involves reacting a cyclosiloxane, such as octamethylcyclotetrasiloxane (D4), with thionyl chloride (SOCl₂) in the presence of a catalyst. google.com Catalysts for this reaction can include phosphine (B1218219) compounds, phosphine oxides, or amine N-oxides. This reaction cleaves the Si-O-Si bonds within the cyclic structure and introduces chlorine atoms at the ends of the newly formed linear siloxane chain. google.com

Another route is the acid-catalyzed equilibration of siloxanes with chlorosilanes. google.com In this approach, a mixture of siloxanes (e.g., D4 or other polydimethylsiloxanes) and a chlorosilane (like DMDCS) is treated with an acid catalyst. The catalyst facilitates the cleavage and reformation of siloxane bonds, leading to a redistribution of siloxane units and chlorine end-groups until an equilibrium mixture of various chain lengths is achieved. By controlling the stoichiometry, the formation of shorter, chlorine-terminated oligomers like DCHMTS can be favored.

Yield Optimization and Reaction Pathway Analysis in DCHMTS Synthesis

Optimizing the synthesis of DCHMTS requires a deep understanding of the reaction conditions and the underlying chemical mechanisms.

Influence of Reaction Conditions on Product Yield

The final product distribution and yield are highly sensitive to the reaction parameters.

Reactant Stoichiometry : In hydrolysis-based methods, the molar ratio of water to dimethyldichlorosilane is the most critical factor in determining the average chain length of the resulting α,ω-dichloropolysiloxanes.

Solvent : The choice of solvent can significantly influence the reaction pathway. For instance, conducting the hydrolysis of DMDCS in a dilute ether solution has been shown to favor the formation of cyclic species over linear polymers. msu.edu In studies producing polydimethylsiloxane from DMDCS, varying the ratio of DMDCS to the solvent dichloromethane (B109758) (DCM) was found to directly impact the viscosity of the final polymer product. researchgate.netmdpi.com

Catalyst : The catalyst is crucial in both the synthesis of precursors and in alternative chlorination routes. In the Direct Process, the copper catalyst's activity is paramount for high yields of DMDCS. wikipedia.org For the ring-opening chlorination of D4, the choice of phosphine or amine N-oxide catalyst directly impacts the reaction's efficiency. google.com A Chinese patent reports that using a specific composite catalyst for the cracking of DMDCS hydrolyzate into cyclic siloxanes can achieve reaction yields of over 90%. google.com

Temperature : Temperature control is essential across all methods. The Direct Process for DMDCS operates at approximately 300 °C. dakenchem.com The cracking of siloxane hydrolyzates to produce cyclic compounds like D4 is performed at temperatures between 120-140 °C. atamanchemicals.com

Table 2: Effect of Synthesis Conditions on Polydimethylsiloxane (PDMS) from Dichlorodimethylsilane (B41323) (DCM) Hydrolysis mdpi.com

| Sample Code | Volume Ratio (DCMS:DCM) | Polymerization Temp (°C) | Resulting Product Viscosity (Pa·s) |

|---|---|---|---|

| P-1 | 1:1 | 130 | 2.06 (Medium) |

| P-2 | 1:4 | 140 | 3.59 (High) |

Mechanistic Investigations of Chlorosiloxane Formation

The formation of chlorosiloxanes is governed by the distinct reactivity of silicon-halogen and silicon-oxygen bonds.

The mechanism of hydrolysis-based preparations is a two-stage process. gac.eduuni-wuppertal.de The first stage is the rapid hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bond by water to form a silanol (B1196071) (Si-OH) group and hydrochloric acid. gac.eduuni-wuppertal.de The second stage involves the condensation of these silanol intermediates. Two silanol groups react to form a stable silicon-oxygen-silicon (Si-O-Si) bond, eliminating a molecule of water. uni-wuppertal.de This condensation process builds the siloxane backbone.

In the case of the Rochow-Müller Direct Process for DMDCS, the precise mechanism remains not fully understood, but it is accepted that the copper catalyst is essential for the reaction to proceed. wikipedia.org

Theoretical studies on related systems, such as the reaction of silicon tetrachloride (SiCl₄) with oxygen, indicate that the formation of chlorosiloxane rings is a mechanistically complex process. acs.org These studies, using density functional theory (DFT), show that the reaction proceeds through several high-energy intermediates and transition states, involving the initial insertion of oxygen and subsequent elimination of chlorine molecules. acs.org While not specific to DCHMTS, this research highlights the intricate pathways involved in the fundamental formation of chlorinated siloxane structures.

Purification and Isolation Techniques for DCHMTS in Research Scale

The synthesis of this compound (DCHMTS) typically results in a mixture of linear and cyclic chlorosiloxanes of varying chain lengths. The effective separation and isolation of DCHMTS from this complex mixture are crucial for obtaining a high-purity product for subsequent applications. At the research scale, several purification techniques are employed, primarily centered around distillation and chromatography.

Fractional Distillation:

Fractional distillation is a cornerstone technique for the purification of chlorosilanes and chlorosiloxanes, including DCHMTS. wikipedia.orglibretexts.org This method separates compounds based on differences in their boiling points. The direct synthesis of chlorosilanes from silicon and methyl chloride produces a crude mixture containing compounds with very close boiling points, such as methyltrichlorosilane (b.p. 66.1 °C) and dimethyldichlorosilane (b.p. 70.1 °C). epo.org The separation of these precursors is a critical industrial process that often requires distillation columns with a high number of theoretical plates (200 or more) to achieve the desired purity for subsequent siloxane production. epo.orggoogle.com

Similarly, the reaction mixture containing DCHMTS will have other short-chain α,ω-dichloro-polydimethylsiloxanes. Given that DCHMTS has a boiling point of approximately 184 °C at atmospheric pressure, fractional distillation under reduced pressure (vacuum distillation) is often the preferred method to prevent thermal degradation and to lower the energy requirements. alfa-chemistry.com The efficiency of the separation is dependent on the relative volatilities of the components in the mixture and the specifications of the distillation column, including its length, packing material, and the reflux ratio.

Extractive Distillation:

For mixtures with very close boiling points, simple fractional distillation may not be sufficient. In such cases, extractive distillation can be employed. This technique involves the addition of a high-boiling solvent (an entrainer) to the mixture, which selectively alters the relative volatilities of the components, thereby facilitating their separation. google.com For instance, sulfolane (B150427) has been used as an extractive solvent to separate close-boiling chlorosilanes. google.com While specific applications to DCHMTS are not extensively documented in readily available literature, the principle is applicable to enhance the separation of DCHMTS from other structurally similar siloxanes.

Chromatographic Methods:

On a research scale, where smaller quantities are handled and very high purity is often required, column chromatography is a valuable purification method. youtube.com This technique separates compounds based on their differential adsorption onto a stationary phase. For the purification of DCHMTS, a non-polar stationary phase like silica (B1680970) gel could be used, with a non-polar organic solvent or a mixture of solvents as the mobile phase (eluent). youtube.com The separation relies on the principle that different components of the mixture will travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. youtube.com

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers a higher resolution separation for obtaining highly pure DCHMTS. sartorius.com Reverse-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is a common technique for the purification of various organic compounds and could be adapted for DCHMTS. sigmaaldrich.com Furthermore, advanced techniques like integrated multidimensional chromatography, which may combine different chromatographic modes such as anion exchange and ion-pair reversed-phase chromatography, are employed for the purification of complex mixtures like oligonucleotides and could, in principle, be applied to challenging siloxane separations. nih.govbio-works.com

The choice of purification method ultimately depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. A combination of these techniques, for example, initial purification by fractional distillation followed by a final polishing step using preparative chromatography, can be employed to achieve very high purity levels.

Green Chemistry Principles in DCHMTS Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of these principles to the synthesis of this compound (DCHMTS) and its siloxane precursors is an area of increasing importance, driven by both environmental concerns and the potential for more efficient and economical production methods.

Catalysis:

One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts are used in small amounts and can carry out a single reaction many times, reducing waste. gelest.com The synthesis of functional siloxanes can benefit significantly from catalysis. For example, the hydrosilylation reaction, a key step in the synthesis of certain functionalized siloxanes, is often catalyzed by platinum complexes like Karstedt's catalyst. gelest.comnih.gov This allows the reaction to proceed under mild conditions and with high selectivity. The development of more efficient and recyclable catalysts is a key area of research in green siloxane chemistry. For instance, nanosilver-catalyzed reductions have shown potential in various organic transformations. rsc.org

Atom Economy and Waste Prevention:

The principle of atom economy encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. The traditional synthesis of chlorosilanes can generate by-products. Greener synthetic routes aim to improve atom economy and prevent waste generation. For example, direct synthesis methods that offer higher selectivity towards the desired chlorosilane precursor can reduce the formation of unwanted side products, thus minimizing waste and the energy-intensive separation processes that follow. libretexts.orgepo.org

Use of Safer Solvents and Reaction Conditions:

Many chemical syntheses rely on volatile organic solvents, which can be hazardous and environmentally damaging. Green chemistry promotes the use of safer solvents or, ideally, solvent-free reaction conditions. Research into the synthesis of siloxanes under milder conditions, such as at room temperature and pressure, contributes to a greener process. researchgate.net The sol-gel process, which involves hydrolysis and condensation reactions, can often be carried out at or near ambient temperatures, offering a more energy-efficient and potentially eco-friendly pathway to siloxane-based materials. mdpi.com

Renewable Feedstocks:

While the primary feedstock for silicon-based materials is silicon, which is abundant, the organic components of organosilicon compounds are typically derived from fossil fuels. A long-term goal of green chemistry is to utilize renewable feedstocks. Research into bio-based feedstocks for the production of the organic moieties in siloxanes could further enhance the sustainability of DCHMTS synthesis. nih.gov

Chemical Reactivity and Derivatization of 1,5 Dichlorohexamethyltrisiloxane

Nucleophilic Substitution Reactions of Terminal Chlorosilane Groups

The chlorine atoms in DCHMTS are good leaving groups, making the silicon atoms electrophilic and prone to attack by nucleophiles. stackexchange.comyoutube.com This reactivity is the basis for introducing diverse functionalities onto the trisiloxane backbone.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily react with the chlorosilane moieties of DCHMTS. chemistrysteps.comlibretexts.org This reaction provides a straightforward method for attaching alkyl or aryl chains to the siloxane backbone. For instance, the reaction with butyllithium (B86547) results in the substitution of the chlorine atoms with butyl groups.

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic silicon atom, leading to the displacement of the chloride ion. youtube.com This process occurs at both ends of the DCHMTS molecule, yielding a symmetrically substituted trisiloxane.

Table 1: Examples of Nucleophilic Substitution with Organometallic Reagents

| Organometallic Reagent | Product |

| Butyllithium (CH₃(CH₂)₃Li) | 1,5-Dibutylhexamethyltrisiloxane |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 1,5-Diphenylhexamethyltrisiloxane |

This table presents hypothetical products based on established reactivity patterns of chlorosilanes with organometallic reagents.

The hydrolysis of DCHMTS is a fundamental reaction that replaces the terminal chlorine atoms with hydroxyl groups, yielding 1,5-dihydroxyhexamethyltrisiloxane. chemicalbook.comechemi.com This reaction is typically carried out in the presence of water, often with a base to neutralize the hydrochloric acid byproduct.

The resulting diol is a crucial intermediate in the synthesis of various silicone polymers and copolymers. The hydroxyl groups can undergo further condensation reactions to form longer siloxane chains.

The nucleophilic substitution of the chloro groups in DCHMTS is a versatile strategy for creating a wide array of functionalized siloxane monomers. sciepub.comresearchgate.net By choosing nucleophiles with desired functional groups, monomers with specific properties can be synthesized. For example, reaction with allylamine (B125299) can introduce vinyl groups, which are useful for subsequent hydrosilylation or polymerization reactions. sciepub.com

These functionalized monomers are essential for producing polysiloxanes with tailored characteristics, such as improved thermal stability, altered solubility, or the ability to participate in specific cross-linking reactions. ijseas.com

Condensation Reactions and Siloxane Bond Formation

Condensation reactions are central to the chemistry of siloxanes, leading to the formation of the characteristic Si-O-Si linkage. labxchange.orglibretexts.org DCHMTS can undergo both self-condensation and co-condensation with other silanes or silanols.

Under certain conditions, particularly in the presence of moisture, DCHMTS can undergo self-condensation. wikipedia.org This process involves the hydrolysis of the terminal chlorosilane groups to form silanols, which then react with other DCHMTS molecules or with each other. This leads to the formation of longer polysiloxane chains or cyclic structures. The reaction is catalyzed by the hydrogen chloride generated during hydrolysis.

DCHMTS can be co-condensed with a variety of other organosilanes and silanols to create copolymers with specific properties. For instance, co-condensation with dichlorodimethylsilane (B41323) can be used to synthesize random or block copolymers. The reactivity of the different chlorosilanes and the reaction conditions can be controlled to influence the final polymer structure.

This approach allows for the precise tuning of the properties of the resulting silicone polymer, such as its viscosity, elasticity, and thermal stability.

Hydrosilylation Chemistry Involving Modified DCHMTS Derivatives

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a powerful and widely utilized reaction in organosilicon chemistry for the formation of carbon-silicon bonds. While DCHMTS itself does not directly participate in hydrosilylation, it serves as a crucial starting material for the synthesis of derivatives that are amenable to this reaction. The first step involves the substitution of the terminal chlorine atoms with moieties containing unsaturated carbon-carbon bonds, such as vinyl or allyl groups. This transformation converts the non-hydrosilylable DCHMTS into a reactive α,ω-diene-functionalized trisiloxane.

For instance, the reaction of DCHMTS with a Grignard reagent like vinylmagnesium bromide or allylmagnesium bromide displaces the chloride ions to yield 1,5-divinylhexamethyltrisiloxane or 1,5-diallylhexamethyltrisiloxane, respectively. These difunctionalized trisiloxanes can then undergo hydrosilylation with a variety of hydrosilanes in the presence of a transition metal catalyst, most commonly a platinum complex like Karstedt's catalyst.

The hydrosilylation of these modified DCHMTS derivatives opens up pathways to a diverse array of materials. For example, reaction with monofunctional hydrosilanes can be used to introduce specific end-groups, while reaction with difunctional or multifunctional hydrosilanes can lead to the formation of linear polymers, cross-linked networks, or more complex dendritic structures. The high efficiency and selectivity of the hydrosilylation reaction make it a favored method for the synthesis of well-defined siloxane-based materials. rsc.org

Table 1: Examples of Hydrosilylation Reactions with Modified DCHMTS Derivatives

| DCHMTS Derivative | Hydrosilane Reactant | Catalyst | Product Type |

| 1,5-Divinylhexamethyltrisiloxane | Monohydrosilane (e.g., HSiMe₂R) | Platinum Complex | End-functionalized Trisiloxane |

| 1,5-Diallylhexamethyltrisiloxane | Dihydrosilane (e.g., HMe₂Si-O-SiMe₂H) | Rhodium Complex | Linear Siloxane Copolymer |

| 1,5-Divinylhexamethyltrisiloxane | Trihydrosilane (e.g., HSi(OEt)₃) | Platinum Complex | Cross-linked Siloxane Network |

The choice of catalyst can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) and the potential for side reactions. While platinum catalysts are widely used, rhodium and other transition metal complexes have also been employed. nih.gov The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and control the properties of the resulting polymer. nih.gov

Exploration of Novel Reaction Pathways for Advanced Siloxane Architectures

Beyond the well-established hydrosilylation chemistry, the reactivity of 1,5-dichlorohexamethyltrisiloxane is being explored to construct novel and advanced siloxane architectures, including block copolymers, dendrimers, and other complex macromolecular structures.

One significant pathway involves the polycondensation of DCHMTS with various difunctional organic or organosilicon monomers. For example, the reaction of DCHMTS with diols, such as bisphenol A or polyethylene (B3416737) glycol, in the presence of a base to scavenge the liberated HCl, can lead to the formation of alternating siloxane-organic copolymers. The properties of these copolymers can be tailored by the choice of the organic diol, influencing characteristics like thermal stability, solubility, and mechanical strength.

Another approach involves the conversion of the terminal chloro groups of DCHMTS to other functional groups that can participate in different types of polymerization reactions. For instance, hydrolysis of DCHMTS yields 1,5-dihydroxyhexamethyltrisiloxane. This diol can then be used as a monomer in condensation reactions with other difunctional molecules, such as dicarboxylic acids or diisocyanates, to produce polyesters or polyurethanes with siloxane segments.

The synthesis of siloxane-based dendrimers and hyperbranched polymers represents a frontier in the development of advanced siloxane architectures. researchgate.netresearchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. nih.gov The synthesis of these structures can be approached in a divergent or convergent manner. In a divergent approach starting from a core molecule, DCHMTS could potentially be used to introduce short, flexible siloxane spacers within the dendritic structure. For example, reaction of DCHMTS with a multifunctional core molecule containing amine or alcohol groups could lead to the first generation of a dendrimer. Subsequent functionalization of the periphery and reaction with more DCHMTS or other building blocks would lead to higher generations.

Table 2: Novel Reaction Pathways for Advanced Siloxane Architectures from DCHMTS

| Reaction Type | Co-reactant | Resulting Architecture | Potential Application |

| Polycondensation | Diols (e.g., Bisphenol A) | Alternating Siloxane-Organic Copolymers | High-performance elastomers, membranes |

| Polycondensation | Dicarboxylic Acids (from dihydroxy derivative) | Siloxane-Polyester Copolymers | Thermoplastic elastomers, biocompatible materials |

| Divergent Synthesis | Multifunctional Core (e.g., polyamine) | Siloxane-containing Dendrimers | Drug delivery, catalysis, coatings |

The exploration of these novel reaction pathways is driven by the desire to create new materials with unique combinations of properties, leveraging the flexibility, thermal stability, and biocompatibility of the siloxane backbone with the functionality and structural control offered by advanced polymer architectures.

Polymerization Science of 1,5 Dichlorohexamethyltrisiloxane

Ring-Opening Polymerization Mechanisms Initiated by DCHMTS

While DCHMTS itself is a linear molecule and therefore does not undergo ring-opening polymerization, its terminal chloro-functional groups enable it to act as an initiator for the polymerization of cyclic siloxane monomers.

In anionic polymerization, the role of a chloro-terminated siloxane like DCHMTS is not that of a direct initiator. Anionic ring-opening polymerization of cyclic siloxanes such as hexamethylcyclotrisiloxane (B157284) (D₃) or octamethylcyclotetrasiloxane (B44751) (D₄) is typically initiated by strong bases like alkali metal hydroxides or silanolates. However, α,ω-dichlorosiloxanes can be utilized in subsequent chain-capping or chain-extension reactions after the initial polymerization has occurred. This allows for the precise placement of functional end-groups on the resulting polymer chains.

The Si-Cl bonds in 1,5-dichlorohexamethyltrisiloxane can be activated to initiate the cationic ring-opening polymerization of cyclic siloxanes. This process typically involves the generation of a silylenium ion or a related cationic species that can attack the oxygen atoms in a cyclic siloxane monomer, thereby propagating the polymer chain. The DCHMTS molecule can be incorporated into the final polymer structure, often serving as a segment that links growing polymer chains. The mechanism is complex and can be influenced by the presence of co-initiators and reaction conditions.

Polycondensation Reactions Involving DCHMTS

Polycondensation is a primary pathway for the polymerization of DCHMTS, where the terminal chlorine atoms react with complementary functional groups to form larger polymer structures, typically with the elimination of a small molecule like hydrogen chloride (HCl).

This compound can undergo self-polycondensation through hydrolysis to produce linear polydimethylsiloxanes. In this reaction, the terminal Si-Cl bonds are first converted to silanol (B1196071) (Si-OH) groups by reacting with water. These silanol end-groups are highly reactive and can then condense with each other, eliminating water to form siloxane (Si-O-Si) linkages and extending the polymer chain. This process is a fundamental method for synthesizing higher molecular weight polydimethylsiloxanes from shorter, chloro-terminated oligomers. The reaction can be catalyzed by both acids and bases.

Alternatively, DCHMTS can react directly with silanol-terminated polydimethylsiloxanes in a condensation reaction, leading to chain extension. In this case, HCl is eliminated as the byproduct. This reaction is crucial for controlling the molecular weight and structure of the final polymer.

The table below illustrates the properties of α,ω-dichloro-oligodimethylsiloxanes, including DCHMTS, which are precursors in polycondensation reactions.

| Compound Name | Formula | Average Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/cm³ at 25°C) |

| 1,3-Dichlorotetramethyldisiloxane | ClSi(CH₃)₂OSi(CH₃)₂Cl | 203.21 | 138 | 0.978 |

| This compound | Cl[Si(CH₃)₂O]₂Si(CH₃)₂Cl | 277.37 | 196 | 1.01 |

| 1,7-Dichlorooctamethyltetrasiloxane | Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl | 351.53 | 229 | 1.02 |

Interfacial polymerization is a powerful technique that can utilize DCHMTS to create block copolymers. In the synthesis of poly(methylphenylsiloxane)-block-poly(dimethylsiloxane), DCHMTS can be reacted with a dichloromethylphenylsilane (B109416) or a related monomer at the interface of two immiscible liquids. For instance, an aqueous phase containing a diol or a silanol-terminated monomer can be reacted with an organic phase containing the chloro-terminated siloxanes.

In a specific application, a silanol-terminated poly(methylphenylsiloxane) can be dissolved in an organic solvent, while DCHMTS, acting as a difunctional chain extender, is introduced. The condensation reaction at the interface links the poly(methylphenylsiloxane) blocks with the hexamethyltrisiloxane units from DCHMTS, resulting in the formation of a block copolymer. This method allows for the synthesis of materials with tailored properties, combining the characteristics of both the methylphenylsiloxane and dimethylsiloxane segments.

Copolymerization Strategies Utilizing DCHMTS

This compound is a valuable comonomer in various copolymerization strategies to produce polysiloxanes with specific properties. Its incorporation into a polymer backbone can modify the physical and chemical characteristics of the final material, such as its flexibility, thermal stability, and chemical resistance.

DCHMTS can be copolymerized with other α,ω-dichloro-oligosiloxanes of different lengths or with dichlorosilanes containing different organic substituents (e.g., phenyl, vinyl groups). The polycondensation of this mixture with a diol or through hydrolysis leads to random or segmented copolymers, depending on the reactivity of the comonomers and the reaction conditions. This approach provides a versatile route to a wide array of silicone copolymers with finely tuned properties for specialized applications.

Synthesis of Strictly Alternating Siloxane Copolymers

The synthesis of strictly alternating siloxane copolymers represents a crucial area of polymer chemistry, aiming to create materials with highly regular and predictable structures, which in turn leads to well-defined physical and chemical properties. This compound (DCHMTS) is a key building block in this endeavor due to its defined structure and reactive chloride end-groups.

One prominent method for achieving a strictly alternating sequence is through the heterofunctional polycondensation of DCHMTS with α,ω-dihydroxy or disalt compounds. For instance, linear polymers with a regular alternation of diorganosilyl and dimethylsilyl units can be formed by reacting 1,5-disodiumoxyhexamethyltrisiloxane (the sodium salt analog of the diol) with various diorganodichlorosilanes. mdpi.comnih.gov This approach, when applied to DCHMTS, involves its reaction with difunctional siloxanols or their corresponding salts.

A specific example is the synthesis of poly(methylphenylsiloxane)-block-poly(dimethylsiloxane) block copolymers. researchgate.net In this process, an interfacial polymerization procedure is used to react DCHMTS with a dipotassium (B57713) poly(methylphenylsiloxanediolate). researchgate.net This reaction effectively couples the pre-formed methylphenylsiloxane block with the hexamethyltrisiloxane unit from DCHMTS, leading to a well-defined block copolymer structure. researchgate.net The use of pre-synthesized oligomers and a difunctional linker like DCHMTS is a powerful strategy for creating highly regular, alternating block copolymer architectures.

Furthermore, the general principle of creating alternating structures is demonstrated in the synthesis of poly(dimethylsiloxane-alt-diphenylsiloxane). Here, a liquid/solid interfacial polymerization process is employed, reacting a dipotassium dimethylsilanolate salt with dichlorodiphenylsilane (B42835) to yield an alternating copolymer. researchgate.net This highlights a versatile and effective strategy for controlling polymer microstructure, which is directly applicable to DCHMTS as the dichlorosiloxane component.

Integration of DCHMTS into Hybrid Polymer Systems

The integration of siloxane segments into organic polymer backbones yields hybrid materials that combine the desirable properties of both components, such as the flexibility and thermal stability of silicones with the mechanical strength of organic polymers. This compound serves as an excellent precursor for creating the flexible siloxane blocks used in these hybrids.

DCHMTS has been successfully used as a modifier to create novel organic-inorganic hybrid materials, such as in the modification of oligosiloxane-containing polyamide membranes. amanote.com In such syntheses, the dichlorinated trisiloxane can react with functional groups on the polyamide chain or its monomers (e.g., diamines), incorporating the flexible Si-O-Si linkage directly into the polymer structure.

Another major application is the synthesis of block copolymers. Organosilicon block copolymers containing flexible diorganosiloxane segments and rigid blocks are often synthesized via the condensation of pre-formed oligomers. ineosopen.org DCHMTS is an ideal starting material for creating α,ω-difunctional polydimethylsiloxane (B3030410) (PDMS) oligomers. These functionalized PDMS blocks can then be reacted with organic oligomers to form hybrids. For example, the synthesis of poly(butyleneterephthalate) (PBT)–PDMS block copolymers can be achieved by reacting mutually reactive oligomers, such as a hydroxyl-terminated PDMS and a hydroxyl-terminated PBT, often using a chain extender. shu.ac.uk The initial PDMS oligomer can be synthesized using DCHMTS as a starting point.

Control of Molecular Weight and Polydispersity in DCHMTS-Derived Polymers

The polycondensation reaction of this compound with a difunctional comonomer (like a diol or a disilanol) is a type of step-growth polymerization. In such systems, achieving high molecular weight is contingent on reaching a very high extent of reaction (p). The number average degree of polymerization (Xn) is described by the Carothers equation, Xn = (1+r)/(1+r-2rp), where 'r' is the stoichiometric ratio of the functional groups.

Control over the molecular weight is fundamentally achieved by two primary methods:

Stoichiometric Imbalance : By deliberately using a slight excess of one of the bifunctional monomers, the polymerization is halted at a desired molecular weight because the polymer chains will all be terminated with the functional group that is in excess. youtube.com For the reaction of DCHMTS with a disilanol, adding a slight excess of DCHMTS would result in chlorine-terminated chains of a predictable, limited length.

Addition of a Monofunctional Reagent : Introducing a small amount of a monofunctional reagent (a "chain stopper") provides another effective means of controlling polymer chain length. youtube.com For instance, in a reaction between DCHMTS and a diol, adding a monofunctional chlorosilane would cap the growing chains, thereby limiting the final molecular weight. youtube.com

The polydispersity index (PDI or M_w/M_n) for step-growth polymers theoretically approaches a value of 2.0 at high conversions. However, factors such as side reactions (e.g., intramolecular cyclization) can broaden the molecular weight distribution. canada.ca In some polycondensation systems, poor solubility of a monomer can create localized high-dilution conditions that favor cyclization. Employing high-intensity mixing can increase the dissolution rate of the monomer salt, maintaining a higher concentration in the solution and promoting the formation of linear, high molecular weight polymers with lower PDI. canada.ca

The following table illustrates the theoretical effect of stoichiometric imbalance on the number average degree of polymerization (Xn) in the polycondensation of DCHMTS (functional group A) with a comonomer (functional group B), assuming the reaction goes to completion (p=1).

Table 1: Theoretical Control of Degree of Polymerization (Xn) via Stoichiometric Ratio (r) r = N_A / N_B, where N_A ≤ N_B. Xn is calculated as (1+r)/(1-r).

| Stoichiometric Ratio (r) | Excess of Comonomer (B) | Theoretical Number Average Degree of Polymerization (Xn) |

|---|---|---|

| 1.00 | 0% | ∞ (Infinite) |

| 0.99 | 1% | 199 |

| 0.98 | 2% | 99 |

| 0.95 | 5% | 39 |

| 0.90 | 10% | 19 |

Kinetic and Mechanistic Studies of DCHMTS Polymerization

The polymerization of this compound with nucleophilic comonomers, such as diols or disilanols, proceeds via a nucleophilic substitution mechanism at the electrophilic silicon atom. The reaction involves the displacement of the chloride leaving group by the incoming nucleophile (e.g., a hydroxyl group).

The mechanism can be classified as a bimolecular nucleophilic substitution (S_N_2). libretexts.org This process involves a single, concerted step where the nucleophile attacks the silicon center at the same time as the silicon-chlorine bond breaks. libretexts.org The reaction does not proceed through a stable intermediate, but rather a high-energy transition state where the silicon atom is transiently coordinated to both the incoming nucleophile and the outgoing leaving group. libretexts.orgopenstax.org

The reactivity of the system is governed by several factors:

Electrophilicity of the Silicon Atom : The silicon atom in DCHMTS is the electrophilic center. Its reactivity is influenced by the electron-withdrawing chlorine atoms.

Nucleophilicity of the Comonomer : The rate of reaction is highly dependent on the strength of the nucleophile. A deprotonated hydroxyl group (an alcoholate or silanolate) is a much stronger nucleophile than a neutral hydroxyl group, leading to significantly faster reaction rates.

Leaving Group Ability : The chloride ion is a good leaving group, facilitating the substitution reaction.

Solvent Effects : The choice of solvent can influence reaction rates by stabilizing the transition state.

Computational studies using methods like Frontier Molecular Orbital (FMO) theory can provide insights into reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (DCHMTS) can be correlated with the reaction rate. mdpi.com A smaller HOMO-LUMO gap generally corresponds to a more facile reaction. mdpi.com

Advanced Materials Applications and Research Prospects of Dchmts Derived Polymers

Silicone Production and Performance Enhancement

DCHMTS is a key intermediate in the production of a wide array of silicone polymers. chemimpex.com Its bifunctional nature allows it to react with various co-monomers to form long-chain polysiloxanes, which are the basis for numerous silicone products. The incorporation of the hexamethyltrisiloxane unit imparts desirable properties such as low surface tension, high thermal stability, and excellent dielectric properties to the resulting polymers.

Sealants, Adhesives, and Coatings with Enhanced Durability and Flexibility

Silicone-based sealants, adhesives, and coatings are widely used in construction, automotive, and electronics industries due to their superior performance. chemimpex.comdow.com The use of DCHMTS in the synthesis of the base polymers for these formulations can significantly enhance their durability and flexibility. chemimpex.com The siloxane backbone provides inherent resistance to weathering, UV radiation, and extreme temperatures, while the methyl groups contribute to the material's low surface tension and water repellency. dow.com

The cross-linking of DCHMTS-derived polymers is a critical step in producing high-performance sealants and adhesives. The resulting three-dimensional network structure provides the material with its characteristic elasticity and resilience. The ability of these materials to maintain their properties over a wide temperature range makes them ideal for applications where they are exposed to harsh environmental conditions. dow.com

| Product Type | Key Property Enhancement with DCHMTS | Industry Application |

| Sealants | Increased weather resistance and long-term flexibility | Construction, Automotive |

| Adhesives | Improved bond strength and thermal stability globalspec.com | Electronics, Aerospace |

| Coatings | Enhanced durability and corrosion resistance abcr.com | Marine, Industrial |

Elastomer Development and Mechanical Property Tuning

Silicone elastomers are valued for their flexibility, biocompatibility, and resistance to temperature extremes. DCHMTS plays a role in the synthesis of polysiloxane chains that form the basis of these elastomers. researchgate.net By controlling the molecular weight and the cross-linking density of the DCHMTS-derived polymers, the mechanical properties of the resulting elastomers can be precisely tuned. osti.govoregonstate.edu

Research has shown that the incorporation of specific functional groups or fillers into the polysiloxane matrix can further modify the elastomer's properties. For instance, the introduction of reinforcing fillers like silica (B1680970) can significantly improve the tensile strength and tear resistance of the elastomer. researchgate.net The ability to tailor the mechanical properties of these materials opens up a wide range of applications, from soft and compliant materials for medical devices to tough and resilient components for industrial machinery. jove.comresearchgate.net

| Polymer Attribute | Effect on Elastomer Properties |

| Polysiloxane Chain Length | Longer chains generally lead to higher elongation and lower modulus. researchgate.net |

| Cross-link Density | Higher density results in a harder, less flexible material with improved compression set. |

| Filler Type and Loading | Reinforcing fillers increase hardness, tensile strength, and tear resistance. osti.govoregonstate.edu |

Surface Modification and Interface Engineering

The reactive nature of the chloro groups in DCHMTS makes it a valuable tool for surface modification and interface engineering. By reacting DCHMTS with surfaces containing hydroxyl groups, such as glass or metal oxides, a stable, covalently bonded siloxane layer can be formed. russoindustrial.rugarzantispecialties.com

Development of Hydrophobic Coatings and Water-Repellent Materials

DCHMTS can be used to create hydrophobic surfaces on a variety of substrates. The hexamethyltrisiloxane portion of the molecule, with its low surface energy methyl groups, is oriented away from the surface, creating a water-repellent layer. chemimpex.commdpi.com This property is highly desirable for applications such as self-cleaning surfaces, anti-icing coatings, and moisture barriers for electronics. rsc.orgnih.gov

The effectiveness of the hydrophobic treatment depends on factors such as the surface chemistry of the substrate and the reaction conditions. mdpi.comnih.gov In some cases, a pre-treatment of the surface may be necessary to introduce a sufficient number of reactive sites for the DCHMTS to bind to. rsc.org Research has demonstrated that the combination of surface roughness and low surface energy coatings derived from organosilicon compounds can lead to superhydrophobic surfaces with water contact angles exceeding 150°. rsc.orgnih.gov

Application as Coupling Agents for Dissimilar Materials

A significant challenge in materials science is achieving strong and durable adhesion between dissimilar materials, such as an inorganic filler and an organic polymer matrix. russoindustrial.ruonlytrainings.com Organofunctional silanes, including those derived from DCHMTS, can act as coupling agents to bridge this interface. russoindustrial.rugarzantispecialties.commdpi.com

The DCHMTS molecule can be functionalized to contain a group that is reactive towards the organic polymer. mdpi.com When applied to an inorganic surface, the chloro groups react to form a stable bond with the substrate. russoindustrial.rugarzantispecialties.com The organic-functional group then extends away from the surface and can co-react with the polymer matrix during curing, creating a covalent bond across the interface. russoindustrial.ru This molecular bridge significantly improves the adhesion between the two materials, leading to enhanced mechanical properties and durability of the composite material. mdpi.comnih.gov

Surface Passivation in Single Molecule Imaging and Biochemical Reactions

In sensitive analytical techniques like single-molecule fluorescence microscopy, preventing the non-specific adsorption of biomolecules onto the imaging surface is crucial. google.comnih.govsemanticscholar.org Surface passivation with organosilane compounds is a common strategy to create an inert surface. google.comwikipedia.orgnih.govbiorxiv.org

Hydrophobic organosilanes, including derivatives of DCHMTS, can be used to create a passivation layer that minimizes unwanted interactions between the surface and the biomolecules being studied. google.comnih.gov This is achieved by creating a low-energy surface that repels the proteins or nucleic acids in the sample. nih.gov An effective passivation layer is essential for obtaining high-quality data in single-molecule studies, as it reduces background noise and prevents the denaturation or altered behavior of the molecules of interest. semanticscholar.orgbiorxiv.org

Membrane Technology and Separation Science

Polymers derived from 1,5-dichlorohexamethyltrisiloxane (DCHMTS) are increasingly investigated for their potential to enhance membrane performance in various separation processes. The inherent properties of polysiloxanes, such as high flexibility, thermal stability, and gas permeability, make them ideal candidates for modifying existing membrane materials or for the creation of novel separation systems.

Modification of Oligosiloxane-Containing Polyamide Membranes

The surface modification of thin-film composite (TFC) polyamide (PA) membranes is a key area of research for improving the performance of reverse osmosis (RO) and nanofiltration (NF) systems. icm.edu.placs.org Introducing oligosiloxane moieties, derivable from precursors like DCHMTS, onto the surface of PA membranes can significantly alter their physicochemical properties. This modification aims to enhance hydrophilicity, which in turn can reduce biofouling—a major issue that leads to decreased membrane lifespan and increased operational costs. acs.org

The process often involves coating the active polyamide side of the TFC membrane. acs.org For instance, silane (B1218182) compounds can be used to create a crosslinked hydrophilic coating on the membrane surface. icm.edu.placs.org This approach has been shown to improve fouling resistance without compromising the fundamental separation properties of the original membrane. icm.edu.placs.org In one study, modifying a PA membrane surface with silane compounds resulted in a significant increase in the permeate flux under pure water, brackish water, and fouling conditions, with a notable reduction in flux decline during operation. icm.edu.pl The modified membrane lost only 11.5% of its initial flux after two hours of continuous operation, compared to a 26% loss for the unmodified membrane. icm.edu.pl

Furthermore, such modifications can enhance the membrane's tolerance to chemical degradation. For example, silane-coated membranes have demonstrated superior resistance to chlorine, maintaining high salt rejection levels even after extensive exposure, whereas uncoated membranes show significant degradation of the polyamide network. icm.edu.pl

Table 1: Performance Enhancement of Polyamide Membranes via Silane Modification

| Performance Metric | Unmodified PA Membrane | Silane-Modified PA Membrane | Source |

| Permeate Flux Increase (Fouling) | Baseline | 38% | icm.edu.pl |

| Initial Flux Loss (after 2h) | 26% | 11.5% | icm.edu.pl |

| Salt Rejection (after 15,000 ppmh chlorine) | Decreased | >99.0% | icm.edu.pl |

Enhancement of Permeability and Selectivity in Polymeric Membranes

Research into hybrid membranes has shown that introducing star-shaped macromolecules containing siloxane components can lead to a significant increase in both total flux and the separation factor in processes like pervaporation. scispace.com For example, modifying poly(2,6-dimethyl-1,4-phenylene oxide) membranes with heteroarm stars (HAS) containing a fullerene C60 center and arms of polystyrene and poly-tert-butyl methacrylate (B99206) was found to improve the separation of ethylene (B1197577) glycol/water mixtures. scispace.com The inclusion of up to 5 wt% of HAS resulted in a higher total flux and a substantial increase in the separation factor. scispace.com

The mechanism behind this enhancement lies in altering the membrane's microstructure and the interactions between the penetrant molecules and the membrane material. icm.edu.pl Tailoring the ion-membrane binding energies through chemical modification is a key strategy. icm.edu.pl By designing membranes with specific coordinative interactions, it is possible to increase the sorption of a target species, thereby enhancing selectivity. icm.edu.pl For nonporous polymeric membranes, reducing the membrane thickness can also dramatically increase selectivity for certain ions. icm.edu.pl For instance, projections suggest that reducing a polyelectrolyte multilayer membrane's thickness from 20 μm to 1 nm could increase Cu²⁺/Co²⁺ selectivity from less than 5 to over 30. icm.edu.pl

Table 2: Effect of Star-Shaped Macromolecule (HAS) on Membrane Performance

| HAS Content (wt%) | Total Flux | Separation Factor | Source |

| 0 | Baseline | Baseline | scispace.com |

| up to 5 | Increased | Strongly Increased | scispace.com |

Advanced Ceramic and Composite Materials

The transformation of DCHMTS-derived polymers into advanced ceramics represents a significant field of materials science. These polymer-derived ceramics (PDCs) offer advantages over conventionally produced ceramics, including lower processing temperatures and the ability to be formed into complex shapes like fibers and coatings. nih.gov

Precursors for Silicon Oxycarbide (SiOC) Ceramics with High Thermal Stability

Polysiloxanes, which can be synthesized from DCHMTS, are excellent preceramic polymers for producing silicon oxycarbide (SiOC) ceramics. nih.gov The process involves the pyrolysis of the preceramic polymer at high temperatures (typically >1000 °C) in an inert atmosphere. mdpi.com This thermal treatment converts the polymeric structure into an amorphous ceramic material composed of a network of silicon, oxygen, and carbon atoms. nih.govnorthwestern.edu

SiOC ceramics are known for their exceptional properties, including high-temperature stability, resistance to oxidation and corrosion, and designable mechanical and dielectric properties. mdpi.comadhesivesmag.com The thermal stability of SiOC ceramics can be remarkable, with some materials able to serve for extended periods at temperatures between 600°C and 1260°C. adhesivesmag.com Recent studies have demonstrated SiOC-based structural colors that are stable up to 1000 °C for 100 hours. nih.gov

The final properties of the SiOC ceramic are highly dependent on the chemical structure of the precursor polymer and the pyrolysis conditions. northwestern.edu For example, differences in the silicon mixed bonding environments (such as SiO₃C, SiO₂C₂, or SiOC₃) within the ceramic lead to variations in thermodynamic stability. northwestern.edu Research has shown that the thermodynamic stability of SiOCs generally increases with the pyrolysis temperature. northwestern.edu

Table 3: Properties of Macro-porous SiOC Ceramics Derived from Polysiloxane Precursors

| Property | Value | Conditions | Source |

| Density | ~0.135 g/cm³ | - | researchgate.net |

| Porosity | 90.4% | - | researchgate.net |

| Thermal Conductivity | 0.048 W/(m·K) | Room Temperature | researchgate.net |

| Thermal Stability | Withstands 1200 °C for 1h | - | researchgate.net |

| Specific Strength (TPMS composite) | 9.73 × 10³ N·m/kg | - | researchgate.net |

Development of High-Performance Composite Materials

The unique properties of SiOC ceramics make them excellent candidates for reinforcing matrices in the development of high-performance composite materials, particularly ceramic matrix composites (CMCs). mdpi.com These composites are crucial for applications in aerospace and other industries that demand lightweight materials capable of withstanding extreme conditions. rsc.orgresearchgate.net

Fiber-reinforced SiOC ceramic composites exhibit enhanced toughness and strength compared to monolithic ceramics. adhesivesmag.com For instance, carbon fiber-reinforced SiBCN composites, which share similarities with SiOC systems, have shown superior thermal stability and flexural strength. mdpi.com The use of preceramic polymers allows for the fabrication of CMCs with nearly dense structures and crack-free interfaces through processes like polymer infiltration and pyrolysis (PIP). mdpi.com

The development of these advanced composites involves generating extensive engineering data on their mechanical and thermophysical properties across a range of temperatures. acs.org This includes tensile strength, compression, flexure, and shear properties, as well as thermal expansion and conductivity. acs.org The goal is to create materials with optimized strength, durability, and service life for critical structural components. By integrating SiOC ceramics derived from precursors like DCHMTS, it is possible to produce lightweight, high-strength, and thermally insulating materials suitable for thermal protection systems in high-speed aerospace vehicles. researchgate.net

Catalytic Applications of DCHMTS-Derived Materials

Polysiloxanes, the class of polymers to which DCHMTS derivatives belong, offer significant potential in the field of catalysis. Their unique physicochemical properties, such as chemical and thermal stability, easy functionalization, and solubility in many organic solvents, make them highly suitable as supports for transition metal catalysts. nih.gov The ability to create polymers with diverse topologies—from linear to hyperbranched—allows for precise control over the catalyst's structure and environment.

Materials derived from DCHMTS can be functionalized to bind with transition metals like palladium, rhodium, and platinum. nih.gov These immobilized catalysts combine the high activity and selectivity of homogeneous catalysts with the stability and ease of separation characteristic of heterogeneous catalysts. icm.edu.pl Research has shown that the catalytic activity of polysiloxane-supported transition metal complexes is often comparable to their homogeneous counterparts. nih.gov

Polysiloxane-based materials can serve not only as passive supports but also as active components in catalytic systems. For example, novel polysiloxane gels encapsulating platinum species have been developed that act as reusable catalysts for the reduction of functionalized nitroarenes to anilines. These gel-based catalysts prevent the leaching of the metal species and can be easily recovered and reused. Furthermore, siloxane-based ligands can influence the activity and stability of catalysts; the length of the siloxane backbone in a bis(pyridyl)siloxane ligand, for instance, is critical for stabilizing a palladium acetate (B1210297) complex in the selective oxidation of benzyl (B1604629) alcohol. nih.gov The versatility of polysiloxanes also extends to the preparation of supported catalysts where metal loading and particle size can be controlled independently. nih.gov

Supported Catalysts in Polymerization Processes

In modern polymer production, supported catalysts are crucial for controlling polymer morphology, increasing catalytic activity, and facilitating industrial-scale processes like slurry or gas-phase polymerization. The principle involves immobilizing a homogeneous catalyst, such as a metallocene or Ziegler-Natta catalyst, onto a solid carrier, most commonly silica (SiO₂). mdpi.comumd.eduhhu.de This heterogenization prevents reactor fouling and allows for the production of polymer particles with desired shapes and sizes. umd.edu

The preparation of these supported catalysts often involves treating a silica support, which has been dehydroxylated at high temperatures, with an activator, most notably methylaluminoxane (B55162) (MAO). researchgate.netnih.gov The metallocene compound, such as zirconocene (B1252598) dichloride, is then impregnated onto this MAO-activated silica. researchgate.netnih.gov The interaction between the support and the catalyst is critical and can influence the catalyst's activity and the properties of the resulting polymer. mdpi.comhhu.de

Polymers derived from this compound can play a role in the creation of these catalyst supports. As a siloxane, DCHMTS can be used in the synthesis or surface modification of silica-based materials. The hydrolysis of the chloro groups in DCHMTS leads to the formation of silanol (B1196071) groups, which can then condense to form a polysiloxane network or react with the surface of existing silica particles. This modification can alter the surface properties of the support, influencing how the catalyst and activator bind to it. For instance, modifying the silica surface can impact the distribution of active sites and the pore structure of the catalyst, which in turn affects the polymerization process and the morphology of the final polymer. umd.edu While silica remains the most common support, the ability to functionalize it with siloxane polymers offers a pathway to tailor catalyst performance. patsnap.com

Role in Organometallic Catalysis

Organometallic catalysis is a cornerstone of modern chemical synthesis, enabling the efficient production of everything from commodity chemicals to complex pharmaceuticals. nih.govmdpi.com The activity and selectivity of an organometallic catalyst are largely dictated by the ligands surrounding the metal center. In many cases, polymers are used as scaffolds or supports for these catalysts, a strategy that combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling). nih.govmdpi.com

Polymers derived from DCHMTS are well-suited for this role. The trisiloxane backbone can be incorporated into larger polymer structures, such as copolymers, which can then be functionalized with groups capable of coordinating to a metal center. This creates a macromolecular ligand where the flexible siloxane segments can influence the catalyst's local environment. For example, phosphine-functionalized polymers are known to act as supports for metal catalysts in reactions like the Suzuki-Miyaura coupling.

The use of DCHMTS-derived polymers can offer several advantages. The inherent thermal stability and chemical resistance of the polysiloxane chain can lead to more robust catalysts. Furthermore, the solubility of the polymer support can be tuned by copolymerization, allowing the catalyst to operate in different reaction media. Research into self-supported organometallic catalysis, where the ligand environment itself forms a microporous material, highlights the potential for creating well-defined, single-site catalysts. nih.gov Polysiloxanes synthesized from precursors like DCHMTS can provide the structural foundation for such advanced catalytic systems. For instance, iron(0) carbonyl complexes stabilized by multivinylsilicon ligands have been shown to be active catalysts for hydrosilylation, demonstrating the synergy between a metal center and a siloxane-based ligand structure. nih.gov

Research in Optoelectronic and Electronic Materials